2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid
CAS No.:
Cat. No.: VC13560596
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-9(14)6-10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
| Standard InChI Key | VOLSDHFHZGQKBS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid combines a bicyclo[2.2.2]octane scaffold with strategically positioned functional groups. The tert-butoxycarbonyl (Boc) group at the 2-position serves as a protective moiety for the secondary amine, while the carboxylic acid at the 5-position enables further derivatization. The compound’s rigidity arises from the bicyclic system, which enforces a specific spatial arrangement that enhances stereochemical control in synthetic applications .
Molecular Geometry and Stereochemistry
X-ray crystallographic studies of analogous bicyclic compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, reveal a monoclinic crystal system (space group P2~1~/c) with lattice parameters a = 10.217 Å, b = 11.676 Å, and c = 10.273 Å . These structural insights suggest that the target compound adopts a similar conformation, with the Boc group and carboxylic acid occupying equatorial positions to minimize steric strain.
Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 1890098-49-3 |
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
The compound’s InChIKey (VOLSDHFHZGQKBS-UHFFFAOYSA-N) confirms its unique stereochemical identity, distinguishing it from related bicyclic derivatives such as (1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid (CAS: 2227202-47-1) .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid typically begins with ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride, which undergoes intramolecular lactonization to form the bicyclic lactone intermediate . Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine yields the Boc-protected amine. Acidic hydrolysis of the lactone ring then liberates the carboxylic acid functionality.
Key Reaction Steps:
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Lactonization: Cyclization of the epoxide moiety forms the bicyclo[2.2.2]octane framework.
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Boc Protection: Introduction of the tert-butoxycarbonyl group under anhydrous conditions.
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Hydrolysis: Conversion of the lactone to a carboxylic acid using aqueous HCl.
Analytical Characterization
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¹H NMR: Peaks at δ 1.44 ppm (singlet, 9H, Boc methyl groups) and δ 3.70–4.20 ppm (multiplet, bridgehead protons) confirm the bicyclic structure .
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High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ ion at m/z 256.1543 (calculated 256.1549) .
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X-ray Diffraction: Monoclinic crystal system with Z = 4, validating the stereochemical assignment .
Applications in Organic Synthesis
Peptide Chemistry
The compound’s rigid scaffold and dual functionality make it ideal for constructing conformationally restricted peptides. For example, incorporation into peptide backbones enhances resistance to proteolytic degradation, a critical attribute for therapeutic peptides targeting intracellular pathways .
Medicinal Chemistry
In drug design, the bicyclo[2.2.2]octane system serves as a bioisostere for aromatic rings, reducing metabolic liability while maintaining target affinity. Recent studies highlight its utility in developing kinase inhibitors and G protein-coupled receptor (GPCR) modulators .
Comparative Analysis with Related Bicyclic Compounds
Structural Analogues
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(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid (CAS: 1009629-95-1): This tropane-derived analogue exhibits a larger bicyclic system (norbornane framework), favoring interactions with neurological targets.
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2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (PubChem CID: 13712632): Positional isomerism at the carboxylic acid group alters hydrogen-bonding patterns, impacting solubility and reactivity .
| Compound | Bicyclic System | Functional Groups | Primary Application |
|---|---|---|---|
| Target Compound | [2.2.2] | Boc, COOH at C5 | Peptide Synthesis |
| 1009629-95-1 | [3.2.1] | Boc, COOH at C6 | Neurological Drug Discovery |
| 13712632 | [2.2.2] | Boc, COOH at C3 | Enzyme Inhibition Studies |
Industrial and Regulatory Considerations
Manufacturers such as MuseChem and MolCore produce the compound under ISO-certified conditions, adhering to purity standards ≥95% . Regulatory guidelines classify it as For Research Use Only, necessitating stringent safety protocols during handling due to potential irritant properties.
Future Perspectives
Advances in flow chemistry and enzymatic catalysis promise to streamline the synthesis of this compound, reducing reliance on hazardous reagents. Additionally, computational modeling of its interactions with biological targets could unlock novel therapeutic applications, particularly in oncology and immunology.
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